B1575722 Temporin-LTb

Temporin-LTb

Cat. No.: B1575722
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temporin-LTb is a linear, 14-amino acid antimicrobial peptide (sequence: FIITGLVRGLTKLF) isolated from the skin of the Chinese broad-folded frog, Hylarana latouchii . It belongs to the temporin family, which are short, hydrophobic peptides known for their potent activity, primarily against Gram-positive bacteria . This C-terminally amidated peptide has a molecular mass of 1577.97 Da and a theoretical isoelectric point (pI) of 11, giving it a net positive charge of +2 under physiological conditions, which facilitates its initial interaction with negatively charged bacterial membrane components . The peptide exhibits significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 12.5 µg/ml) and Bacillus subtilis (MIC = 25 µg/ml) . Its mechanism of action is distinct from many other cationic antimicrobial peptides. Research on related temporins (B and L) indicates that upon binding to the membrane surface, the peptide folds into an α-helical structure . Rather than forming classic transmembrane pores, its strong hydrophobicity promotes shallow penetration into the lipid bilayer and leads to the extraction of lipids, ultimately inducing the formation of tubular membrane protrusions that disrupt membrane integrity without lysing the target cell . This compound is presented as a valuable research tool for scientists investigating novel antimicrobial mechanisms to combat bacterial pathogens, particularly antibiotic-resistant Gram-positive strains. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

FIITGLVRGLTKLF

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Mechanism of Action
Temporin-LTb functions primarily through the disruption of microbial cell membranes. Its cationic nature allows it to interact with negatively charged membranes of bacteria, leading to membrane destabilization and cell lysis. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antifungal Activity
A study investigated the antifungal properties of acylated Temporin L derivatives against Candida albicans. The results indicated that these peptides could inhibit fungal growth effectively without inducing significant hemolytic activity at therapeutic concentrations . This finding positions this compound as a promising candidate for treating fungal infections.

Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties in vivo. In a model of zymosan-induced peritonitis, the peptide significantly reduced inflammation markers, suggesting its potential application in managing inflammatory conditions .

Anticancer Activity

Mechanism and Efficacy
Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells. Transmission electron microscopy revealed that the peptide caused membrane rupture and leakage of intracellular components within an hour of exposure .

Case Study: Breast Cancer Cells
In vitro studies demonstrated that this compound was particularly effective against human breast cancer cells, providing a basis for further exploration into its use as an adjunct therapy in cancer treatment .

Structural Modifications and Enhanced Activity

Efforts to enhance the therapeutic index of this compound have led to the development of modified analogues with improved efficacy and reduced toxicity. For instance, synthetic cyclic peptides derived from Temporin L have shown enhanced antimicrobial activity while maintaining low hemolytic effects . These modifications are crucial for developing safer therapeutic agents.

Data Summary

The following table summarizes key findings on the applications of this compound:

Application Target Organism/Cell Type Effect Reference
AntimicrobialStaphylococcus aureus (MRSA)Membrane disruption leading to cell lysis
AntifungalCandida albicansInhibition of fungal growth
Anti-inflammatoryZymosan-induced peritonitis modelReduction in inflammation markers
AnticancerHuman breast cancer cellsInduction of apoptosis and membrane rupture

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Temporin-LTb with structurally or functionally related peptides, supported by experimental data and research findings.

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Source Structural Features Mechanism of Action Key Similarities/Differences Reference
This compound Chinese broad-folded frog 13 residues; cationic (+3); α-helical amphipathicity Membrane disruption via electrostatic/hydrophobic interactions Reference compound for membrane-targeting AMPs
H4-(86–100) Human histone H4 15 residues; cationic; β-sheet propensity DNA gyrase inhibition 35.3% sequence similarity to this compound; targets DNA
Sarconesin II Sarconesiopsis magellanica larvae 19 residues; cationic; β-hairpin structure DNA interaction (gyrase inhibition) 38.8% similarity to H4-(86–100); indirect link to LTb
Mehamycin Engineered fungal peptide sDBD domain; cationic amphipathic α-helix Enhanced membrane disruption High sequence identity with LTb; engineered for potency
Temporin-LTa Chinese broad-folded frog 13 residues; +2 charge; α-helical Membrane disruption Structurally homologous but lower charge than LTb

Key Findings

Structural vs. Functional Similarity: this compound shares 35.3% sequence similarity with H4-(86–100), a human histone-derived peptide . However, their mechanisms diverge: H4-(86–100) inhibits DNA gyrase, while this compound disrupts bacterial membranes. Mehamycin, a fungal peptide, mimics this compound’s amphipathic α-helical architecture, leading to superior membrane-disruptive activity. This engineered peptide demonstrates how structural mimicry can enhance antimicrobial function .

Charge and Amphipathicity :

  • This compound’s +3 charge distinguishes it from homologs like Temporin-LTa (+2 charge), which exhibits weaker interactions with bacterial membranes .
  • Mehamycin’s segregated cationic and hydrophobic residues optimize membrane binding, a feature shared with this compound but refined through engineering .

Target Specificity :

  • Unlike this compound and mehamycin, sarconesin II and H4-(86–100) target intracellular components (DNA), suggesting evolutionary divergence in AMP strategies .

Implications for Peptide Engineering

The comparative analysis underscores that:

  • Amphipathic design is critical for membrane-targeting AMPs like this compound.
  • Charge modulation (e.g., increasing cationic residues) can enhance potency, as seen in mehamycin .
  • Functional plasticity exists even among structurally related peptides (e.g., this compound vs. H4-(86–100)), emphasizing the need for mechanistic studies during AMP development.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing Temporin-LTb is Fmoc-based solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise assembly of the peptide chain on a solid resin, facilitating easy washing and removal of excess reagents.

  • Resin and Strategy : Typically, Rink-amide MBHA resin is used as the solid support, providing a C-terminal amide group essential for the peptide’s biological activity.
  • Amino Acid Coupling : Activated amino acids are coupled sequentially using coupling reagents such as:

    • HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)
    • PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)
    • DIC (Diisopropylcarbodiimide) with 1-HOSu (N-Hydroxysuccinimide)

    The molar ratios for coupling generally follow amino acid:HBTU(or PyBOP or TBTU):DIPEA:resin = 3:3:9:1 or amino acid:DIC:1-HOSu:resin = 3:3:3:1.

  • Deprotection : The Fmoc protecting group is removed using a 20% piperidine solution in dimethylformamide (DMF), with reaction times typically around 0.5 to 1 minute for ultrasonic-assisted SPPS, repeated as necessary.

  • Monitoring : The Kaiser test is employed to monitor both coupling and deprotection steps, ensuring completeness of reactions.

Ultrasonic-Assisted SPPS (US-SPPS)

To enhance the efficiency and reduce synthesis time, ultrasonic-assisted SPPS has been employed for this compound and its analogues.

  • This method uses ultrasonic waves to accelerate Fmoc deprotection and amino acid coupling, reducing reaction times significantly (e.g., 0.5 + 1 min for deprotection and 5 min for coupling).
  • Activating agents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and Oxyma are used to improve coupling efficiency and reduce racemization.

Peptide Cyclization and Stapling Techniques

To improve the structural stability and biological activity of this compound, cyclic and stapled analogues have been synthesized:

  • Lactam Stapling : Side-chain-to-side-chain cyclization via lactam bridges between lysine and glutamic acid residues introduced at strategic positions to stabilize α-helical conformation.
  • Hydrocarbon Stapling : On-resin ring-closing olefin metathesis (RCM) using Grubbs’ catalyst forms hydrocarbon bridges that lock the peptide in a helical conformation.
  • 1,4-Disubstituted-Triazole Formation : Click chemistry between azide and alkyne functionalized amino acids incorporated into the peptide sequence to form triazole linkages, enhancing stability.

These modifications are performed on solid-phase after the linear peptide assembly and are monitored by LC-MS to confirm successful cyclization.

Cleavage and Purification

  • Cleavage from Resin : The completed peptide is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (typically 95:2.5:2.5 v/v/v) for approximately 2–3 hours at room temperature.
  • Precipitation : The crude peptide is precipitated by adding cold, dry diethyl ether, followed by centrifugation to separate the peptide from the cleavage mixture.
  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify the peptides. Typical gradients involve increasing acetonitrile concentration (with 0.1% TFA) from 10% to 90% over 20 minutes at a flow rate of ~0.3 mL/min.
  • Characterization : Purity is assessed by analytical RP-HPLC, and molecular weight confirmation is performed using mass spectrometry techniques such as LC-MS/MS or high-resolution mass spectrometry (HRMS).

Summary Table of Preparation Steps and Conditions

Step Method/Condition Details/Notes References
Resin Rink-amide MBHA resin Provides C-terminal amide
Amino Acid Activation HBTU, PyBOP, DIC/1-HOSu Molar ratios ~3:3:9:1 or 3:3:3:1
Fmoc Deprotection 20% Piperidine in DMF 0.5–1 min, ultrasonic-assisted for efficiency
Coupling COMU/Oxyma or HBTU-based 5 min reaction time with ultrasonic assistance
Cyclization/Stapling Lactam, Hydrocarbon stapling, Click chemistry On-resin, monitored by LC-MS
Cleavage TFA/TIS/H2O (95:2.5:2.5) 2–3 hours at room temperature
Precipitation Cold diethyl ether Centrifugation to isolate peptide
Purification RP-HPLC gradient 10–90% acetonitrile/TFA Flow rate ~0.3 mL/min, 20 min gradient
Characterization LC-MS/MS, HRMS Confirm purity and molecular weight

Research Findings on Preparation Efficacy

  • The use of Fmoc-based SPPS with ultrasonic assistance significantly reduces synthesis time while maintaining high purity (>95%) of this compound peptides.
  • Stapling techniques, particularly lactam and hydrocarbon stapling, enhance peptide stability and α-helical content, which correlates with improved antimicrobial activity.
  • The cleavage and purification protocols ensure minimal side products and high recovery of the target peptide, critical for biological testing and therapeutic applications.

Q & A

Q. What experimental protocols are recommended for assessing Temporin-LTb’s antimicrobial efficacy in vitro?

To evaluate antimicrobial activity, use standardized methods such as broth microdilution (minimum inhibitory concentration, MIC) or time-kill assays following CLSI/EUCAST guidelines . Include controls (e.g., solvent-only and reference antibiotics) and triplicate replicates to ensure reproducibility. For hemolytic activity, employ erythrocyte lysis assays with human or mammalian red blood cells, normalizing results to positive (Triton X-100) and negative (PBS) controls. Document procedural deviations and environmental variables (e.g., temperature, pH) that may influence outcomes .

Q. How should researchers design a literature review strategy to identify existing studies on this compound’s mechanisms of action?

Begin with keyword combinations such as “this compound” + “antimicrobial mechanism” + “lipid bilayer interaction” in databases like PubMed and Scopus. Use Boolean operators (e.g., AND/OR/NOT) to refine searches . Prioritize primary literature (e.g., Biochimica et Biophysica Acta, Antimicrobial Agents and Chemotherapy) and screen abstracts for relevance. Track citations from seminal papers to identify additional studies . Create an annotated spreadsheet to categorize findings by methodology (e.g., NMR spectroscopy, molecular dynamics simulations) and biological targets (e.g., bacterial membranes, host immune modulation) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound cytotoxicity assays?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Use software like GraphPad Prism to assess goodness-of-fit (R²) and confidence intervals. For comparative studies (e.g., cancer vs. normal cell lines), perform ANOVA with post-hoc Tukey tests to determine significance (p < 0.05). Report effect sizes and power analysis to validate sample sizes .

Advanced Research Questions

Q. How can contradictory findings in this compound’s cytotoxicity profiles across cell lines be systematically resolved?

Conduct a meta-analysis of published data to identify confounding variables (e.g., cell culture conditions, assay endpoints). Replicate experiments using standardized protocols across multiple cell lines (e.g., HEK293, HeLa, RAW264.7) while controlling for passage number, serum concentration, and exposure time . Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for metabolic activity). Cross-reference discrepancies with proteomic or transcriptomic datasets to hypothesize cell-specific resistance mechanisms .

Q. What strategies optimize this compound’s stability in physiological conditions for in vivo applications?

Test formulation additives (e.g., PEGylation, liposomal encapsulation) to reduce enzymatic degradation. Use circular dichroism (CD) spectroscopy to monitor structural integrity in simulated body fluids (SBS, pH 7.4). For pharmacokinetic studies, employ HPLC-MS to quantify peptide half-life in serum. Iteratively refine delivery systems based on stability data and toxicity thresholds .

Q. How should researchers design a study to investigate this compound’s immunomodulatory effects without conflating direct antimicrobial activity?

Use ex vivo models (e.g., primary macrophage cultures) with heat-killed bacteria to isolate immune responses. Measure cytokine profiles (IL-6, TNF-α) via ELISA and transcriptomic changes (RNA-seq) after this compound exposure. Include controls with scrambled peptide sequences to distinguish specific immune activation from nonspecific effects .

Data Contradiction and Validation

Q. What methodologies address variability in this compound’s reported MIC values against Pseudomonas aeruginosa?

  • Standardize inoculum preparation : Adjust bacterial density to 5 × 10⁵ CFU/mL using McFarland standards .
  • Control for biofilm formation : Include assays with/without biofilm-disrupting agents (e.g., DNase I).
  • Cross-validate with imaging : Use scanning electron microscopy (SEM) to visualize membrane disruption efficacy .

Q. How can researchers differentiate this compound’s pore-forming activity from membrane thinning effects?

Combine dye-leakage assays (e.g., calcein release from liposomes) with atomic force microscopy (AFM) to quantify membrane rigidity changes. Compare results to known pore-forming peptides (e.g., melittin) and use molecular docking simulations to predict interaction sites .

Interdisciplinary Approaches

Q. What computational tools are effective for predicting this compound’s interactions with host cell receptors?

Use molecular dynamics (MD) simulations (GROMACS, AMBER) to model peptide-receptor binding. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon, koff). Cross-correlate with mutagenesis studies to identify critical residues .

Q. How can machine learning enhance the design of this compound analogs with improved therapeutic indices?

Train models on peptide databases (e.g., APD3) using features like hydrophobicity, charge, and helical propensity. Prioritize analogs predicted to have high antimicrobial activity (MIC ≤ 8 µg/mL) and low hemolysis (% lysis < 10 at 100 µg/mL). Validate top candidates via in vitro screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.